LogP-Driven Hydrophobicity Advantage Over Short-Chain 3‑(Alkylthio)propionaldehydes
3‑(Dodecylthio)propionaldehyde exhibits a computed XLogP3 of 5.9 [1], which is approximately 5.4 log units higher than that of 3‑(methylthio)propionaldehyde (methional, C₄H₈OS, estimated logP ~0.5 [2]). This difference corresponds to a theoretical >100,000‑fold greater partitioning into non‑polar phases (e.g., octanol, lipid bilayers) under equilibrium conditions.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 5.9 (PubChem computed, 2024) |
| Comparator Or Baseline | 3‑(Methylthio)propionaldehyde (methional): estimated logP ≈ 0.5 (PubChem / Molinspiration) |
| Quantified Difference | ΔlogP ≈ 5.4; >100,000‑fold enhancement in lipid‑phase partitioning |
| Conditions | Computed logP based on fragment‑based algorithm (XLogP3); applies to neutral species at 25 °C. |
Why This Matters
The pronounced lipophilicity makes the dodecyl compound a superior candidate for applications requiring membrane permeation, hydrophobic surface modification, or incorporation into oil‑based formulations where short‑chain analogs would remain in the aqueous phase.
- [1] PubChem Compound Summary for CID 3015963, 3-(Dodecylthio)propionaldehyde. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/38160-52-0 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 18635, 3-(Methylthio)propionaldehyde (methional). National Center for Biotechnology Information. XLogP3 = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/18635 (accessed 2026-05-07). View Source
